Nonadecafluorononanesulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane-1-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F20O2S/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)32(29,30)31 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFKXQZHVNHRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F20O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071351 | |
| Record name | Perfluorononanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68259-06-3 | |
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Nonadecafluoro-1-nonanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68259-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nonanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068259063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nonanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorononanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorononanesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.171 | |
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Synthetic Methodologies for Perfluorinated Nonanesulfonyl Fluorides and Analogues
Established Strategies for Sulfonyl Fluoride (B91410) Synthesis
The construction of the robust sulfonyl fluoride moiety (–SO2F) can be achieved through various chemical transformations, starting from a diverse set of sulfur-containing precursors. These strategies are broadly applicable and form the foundation for producing complex fluorinated molecules.
Primary sulfonamides, which are often considered relatively unreactive, can be converted into sulfonyl fluorides through deaminative functionalization. researchgate.net A notable method involves the use of a pyrylium (B1242799) salt, such as Pyry-BF4, to activate the sulfonamide. researchgate.netmdpi.com This activation facilitates the formation of a sulfonyl chloride intermediate in the presence of a chloride source like MgCl2. A subsequent in-situ halogen exchange with a fluoride source, such as potassium fluoride (KF), yields the desired sulfonyl fluoride. researchgate.netmdpi.com This strategy is valued for its mild conditions and high chemoselectivity, allowing for the conversion to be performed on complex molecular structures without affecting other functional groups. mdpi.com
Reaction Scheme: R-SO₂NH₂ → [Pyry-BF₄, MgCl₂] → R-SO₂Cl → [KF] → R-SO₂F
This approach provides a valuable alternative to traditional methods that may require harsher conditions or less stable starting materials.
Sulfonic acids and their corresponding salts are stable and readily available precursors for the synthesis of sulfonyl fluorides. mdpi.comnih.gov One direct approach involves the deoxyfluorination of sulfonic acids. researchgate.net Complementary strategies have been developed to facilitate this conversion efficiently.
One such method utilizes thionyl fluoride (SOF₂) to convert sulfonic acid sodium salts to sulfonyl fluorides, often achieving high yields in a short reaction time. nih.govresearchgate.net Lessons from this reaction's mechanism have led to the use of bench-stable, solid deoxyfluorinating agents like Xtalfluor-E®. nih.govresearchgate.net This allows for the conversion of both aryl and alkyl sulfonic acids and their salts under milder conditions. researchgate.netrsc.org
Another effective protocol is a one-pot, two-step process. mdpi.comnih.gov In this procedure, the sulfonic acid is first converted to an in-situ sulfonyl chloride intermediate using an activating agent like cyanuric chloride or trichloroacetonitrile. mdpi.comnih.gov This is followed by a chloride-fluoride exchange reaction upon the addition of a fluoride source such as potassium bifluoride (KHF₂), yielding the final sulfonyl fluoride product. mdpi.com
| Precursor | Reagent(s) | Key Features | Yield Range (%) |
| Sulfonic Acid Salts | Thionyl Fluoride | Fast reaction times | 90-99 nih.govresearchgate.net |
| Sulfonic Acids/Salts | Xtalfluor-E® | Bench-stable solid reagent | 41-94 nih.govresearchgate.net |
| Sulfonic Acids | 1. Cyanuric Chloride 2. KHF₂ | One-pot, two-step process | Moderate to Good mdpi.com |
This table summarizes key deoxyfluorination strategies for converting sulfonic acids and their salts into sulfonyl fluorides.
Electrochemical fluorination (ECF) is a cornerstone of industrial perfluoroalkanesulfonyl fluoride production. 20.210.105 This process, often referred to as the Simons process, involves the electrolysis of a hydrocarbon starting material, such as the corresponding alkanesulfonyl halide, in anhydrous hydrogen fluoride. 20.210.105google.com This method is used for the large-scale synthesis of compounds like perfluorooctanesulfonyl fluoride (POSF) and perfluorobutanesulfonyl fluoride (PFBSF). 20.210.105wikipedia.orgwikipedia.org The synthesis of nonadecafluorononanesulfonyl fluoride is presumed to follow a similar pathway, starting from nonanesulfonyl chloride or fluoride.
However, the ECF process is known to produce a complex mixture of products, including the desired linear perfluorinated isomer (~70% for POSF), various branched-chain isomers, and shorter-chain breakdown products resulting from fragmentation of the carbon backbone. 20.210.105wikipedia.orgnih.gov
More recently, milder and more selective electrochemical methods have been developed. One such approach is the electrochemical oxidative coupling of widely available thiols or disulfides with potassium fluoride (KF) as an inexpensive and safe fluoride source. rhhz.netsemanticscholar.orgacs.org This method avoids the need for additional chemical oxidants or catalysts and demonstrates a broad substrate scope under mild conditions. rhhz.netsemanticscholar.org The proposed mechanism involves the oxidation of thiols to disulfides, followed by further oxidation and reaction with fluoride ions to form the sulfonyl fluoride. mdpi.com
| Method | Precursor | Key Features | Products |
| Electrochemical Fluorination (ECF) | Alkanesulfonyl Halide | Industrial scale, harsh conditions | Mixture of linear/branched isomers, fragments 20.210.105nih.gov |
| Electrochemical Oxidation | Thiols/Disulfides | Mild conditions, no external oxidant | High selectivity for desired sulfonyl fluoride rhhz.netsemanticscholar.org |
This table compares the traditional industrial ECF method with modern electrochemical approaches for synthesizing sulfonyl fluorides.
Transition-metal catalysis offers powerful tools for constructing C-S bonds and introducing the fluorosulfonyl group. These methods often provide high levels of selectivity and functional group tolerance. sigmaaldrich.com Palladium-catalyzed cross-coupling reactions are a prominent example. A one-pot, two-step procedure developed by Willis and Bagley involves the palladium-catalyzed reaction between an aryl bromide and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). mdpi.com This forms an intermediate sulfinate, which is then fluorinated in situ to yield the arylsulfonyl fluoride. mdpi.com Catalytic systems based on other transition metals, such as copper(I) and nickel(II), have also been reported for similar transformations. acs.org
In addition to cross-coupling, photoredox catalysis has enabled novel reaction pathways. For instance, a radical fluorosulfonylation of alkenes has been developed, which generates a fluorosulfonyl radical (FSO₂•) from FSO₂Cl under photoredox conditions, allowing for the synthesis of complex alkenyl sulfonyl fluorides. ccspublishing.org.cn
Sulfuryl fluoride (SO₂F₂) is an inexpensive, abundant, and relatively inert gas that has found increasing use as a reagent in organic synthesis. wikipedia.orgrsc.org It can serve as an electrophilic source of the –SO₂F group in reactions with suitable nucleophiles. For example, the reaction of SO₂F₂ with alkyl, aryl, or heteroaryl Grignard reagents provides a direct route to the corresponding sulfonyl fluorides. mdpi.com Similarly, phenols can be converted to aryl fluorosulfates. rsc.orgsim2.be
A transition-metal-free synthesis of 2-aminoarenesulfonyl fluorides has also been developed using SO₂F₂. ccspublishing.org.cn This reaction proceeds through the in-situ generation of an aryne precursor, which then reacts with a secondary amine and is subsequently trapped by sulfuryl fluoride to form the final product. ccspublishing.org.cn
Due to the challenges of handling a potentially hazardous gas like SO₂F₂, significant effort has been directed toward developing solid, bench-stable reagents that can serve as its equivalent. rsc.org These reagents offer improved safety and ease of handling for laboratory-scale synthesis.
One notable example is 1,1′-sulfonyldiimidazole (SDI), a commercially available solid. sim2.be SDI can be used to generate SO₂F₂ gas ex situ in near-stoichiometric amounts within a sealed two-chamber reactor, thereby circumventing the need for direct handling of the gas cylinder. sim2.be
Another important development is [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF). rsc.org AISF is a non-hygroscopic, bench-stable solid at room temperature that does not require sulfuryl fluoride gas for its preparation. It serves as an effective reagent for the fluorosulfurylation of phenols and amines. rsc.org The development of such reagents represents a significant advance in making fluorosulfurylation chemistry more accessible and practical. rsc.org
Perfluorination Techniques Leading to Perfluorinated Sulfonyl Fluorides
The direct and exhaustive fluorination of hydrocarbon precursors is a primary strategy for producing perfluoroalkanesulfonyl fluorides. This transformation is typically achieved under harsh reaction conditions, necessitating robust methodologies like electrochemical fluorination.
Electrochemical fluorination (ECF), particularly the Simons process, is a foundational industrial method for the production of perfluorinated compounds, including perfluoroalkanesulfonyl fluorides. wikipedia.orgnih.govresearchgate.net This technique involves the electrolysis of a hydrocarbon precursor, such as a nonanesulfonyl fluoride, in anhydrous hydrogen fluoride (HF). wikipedia.orgresearchgate.net
The general reaction for the synthesis of perfluorooctanesulfonyl fluoride (POSF), a well-studied analogue, is: C₈H₁₇SO₂F + 17 F⁻ → C₈F₁₇SO₂F + 17 H⁺ + 34 e⁻ wikipedia.org
This process typically operates at a cell potential of 5–6 volts using a nickel anode. wikipedia.org The mechanism is believed to involve high-valence nickel fluorides (e.g., NiF₃, NiF₄) formed on the anode surface, which act as the fluorinating agents. xmu.edu.cn These nickel fluorides transfer fluorine from the HF solvent to the organic substrate. xmu.edu.cn
However, the harsh conditions of ECF can lead to C-C bond cleavage and molecular rearrangements, resulting in a mixture of linear and branched isomers, as well as shorter-chain byproducts. researchgate.netwikipedia.org20.210.105 For POSF, the yield is approximately 25%, and the product is a mixture containing about 70% linear isomers. wikipedia.org This isomeric impurity is a characteristic feature of products synthesized via the Simons ECF process. 20.210.105
| Parameter | Description | Typical Value/Condition | Reference |
|---|---|---|---|
| Process Name | Simons Process | - | wikipedia.org |
| Fluorine Source & Solvent | Anhydrous Hydrogen Fluoride (HF) | - | wikipedia.org |
| Anode Material | Nickel or Nickel-plated | - | wikipedia.orgxmu.edu.cn |
| Cell Potential | Voltage applied across the electrochemical cell | 5–6 V | wikipedia.org |
| Mechanism | Involves high-valence nickel fluorides as mediators | - | xmu.edu.cn |
| Typical Yield (for POSF) | Percentage of desired product obtained | ~25% | wikipedia.org |
| Product Composition | Mixture of linear and branched isomers | ~70% linear for POSF | wikipedia.org |
Selective fluorination using electrophilic N-F reagents offers a milder alternative to ECF for introducing fluorine atoms, although it is more commonly applied for targeted C-H fluorination rather than exhaustive perfluorination. nih.gov These reagents act as a source of "electrophilic fluorine" (F⁺).
Prominent examples of N-F reagents include N-fluoropyridinium salts (e.g., N-fluoropyridinium triflate) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), which is commercially known as Selectfluor®. nih.govwikipedia.orgnumberanalytics.com The reactivity and selectivity of these reagents can be adjusted by modifying the substituents on the nitrogen-containing ring. nih.govbenthamscience.com For instance, the fluorinating power of N-fluoropyridinium salts can be tuned, making them suitable for a wide range of substrates with varying reactivities. nih.govbenthamscience.com
Selectfluor is known for its effectiveness in fluorinating electron-rich substrates like alkenes and arenes under mild conditions. numberanalytics.comnih.gov It can also initiate radical fluorination reactions by acting as a single-electron oxidant. numberanalytics.com While direct perfluorination of an entire alkyl chain with these reagents is not their primary application, they are crucial for the synthesis of complex, partially fluorinated molecules and for the functionalization of existing fluorinated structures. numberanalytics.commdpi.com
| Reagent Name | Abbreviation/Trade Name | Key Characteristics | Reference |
|---|---|---|---|
| N-Fluoropyridinium triflate | - | Stable, crystalline solid with tunable reactivity based on pyridine (B92270) ring substituents. | nih.govwikipedia.org |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, commercially available, and widely used for fluorinating diverse organic compounds. | numberanalytics.comnih.gov |
| N-Fluorobenzenesulfonimide | NFSI | An electrophilic reagent used in various fluorination reactions. | nih.gov |
| N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | - | A highly reactive agent with a high effective fluorine content. | rsc.org |
Nucleophilic deoxyfluorination involves the replacement of oxygen atoms in functional groups like hydroxyls (-OH) and carbonyls (C=O) with fluorine. researchgate.net This method is particularly useful for converting precursor molecules into fluorinated analogues. The most common reagents for this purpose are dialkylaminosulfur trifluorides. sci-hub.se
Key reagents in this category include:
DAST (Diethylaminosulfur trifluoride) : A widely used but thermally unstable reagent that can convert alcohols to alkyl fluorides and ketones to gem-difluorides. researchgate.netsci-hub.se
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) : A more thermally stable alternative to DAST, often providing similar or superior reactivity and yields. sci-hub.seorganic-chemistry.orgenamine.net
These reagents are effective for introducing fluorine atoms into specific positions within a molecule. researchgate.net For example, they can convert a carboxylic acid into a trifluoromethyl group. organic-chemistry.org While not a method for perfluorinating an entire alkyl chain from a hydrocarbon, deoxyfluorination is a critical tool for synthesizing fluorinated building blocks that can be used to construct more complex perfluorinated structures.
| Reagent | Full Name | Key Features | Reference |
|---|---|---|---|
| DAST | Diethylaminosulfur trifluoride | Effective for converting alcohols and carbonyls; thermally unstable and can detonate upon heating. | sci-hub.se |
| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | More thermally stable than DAST, offering a safer alternative with comparable or better performance. | sci-hub.seenamine.net |
Synthesis of Derivatized Perfluorinated Sulfonyl Fluorides
The sulfonyl fluoride group (-SO₂F) in perfluoroalkanesulfonyl fluorides is a versatile functional handle that can be converted into a range of derivatives, most notably sulfonamides.
Perfluoroalkanesulfonyl fluorides are key precursors for synthesizing N-alkylated perfluoroalkanesulfonamides. nih.govuky.edu This is typically achieved through the reaction of the sulfonyl fluoride with a primary or secondary amine. nih.govresearchgate.net The reaction proceeds by nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl fluoride group, displacing the fluoride ion. nih.gov
The reaction is often carried out in a solvent like diethyl ether or dioxane, and an excess of the amine is used to neutralize the HF byproduct. nih.gov In some cases, heating the reaction mixture can improve the yield. nih.gov This method is a straightforward and well-documented approach for producing a wide variety of environmentally and toxicologically relevant sulfonamides for further study. nih.govuky.edu
| Amine Reactant | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Methylamine | N-Methylperfluorooctanesulfonamide | Excess amine in diethyl ether, 24h at ambient temp., 1h reflux | - | nih.gov |
| Ethylamine | N-Ethylperfluorooctanesulfonamide | Excess amine in diethyl ether, 24h at ambient temp., 1h reflux | ~43% | nih.gov |
| Primary or Secondary Amine (General) | N-Alkyl or N,N-Dialkyl Perfluoroalkanesulfonamide | Reaction with perfluoroalkanesulfonyl fluoride | - | nih.govuky.edu |
Advanced synthetic strategies aim to control the specific placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of fluorine atoms and fluorinated groups. Compared to direct fluorination, the functionalization of existing fluorine-containing building blocks offers significant advantages, including milder reaction conditions and higher selectivity. rsc.org
Stereoselective Approaches : The construction of chiral molecules containing fluorinated quaternary carbon centers is a significant challenge in organic synthesis. rsc.orgacs.org Methods to achieve this include asymmetric alkylation, Mannich reactions, and Michael additions using chiral catalysts, such as chiral phase-transfer catalysts or organocatalysts like squaramide. nih.govrsc.org These reactions allow for the creation of specific stereoisomers, which is crucial in medicinal chemistry where biological activity is often stereospecific. semanticscholar.org
Regioselective Approaches : Controlling the position of functionalization is key to building complex molecules. For instance, boron-directed cycloaddition reactions have been developed as a mild and regiospecific method for synthesizing perfluoroalkyl-substituted aromatic compounds. nih.gov Similarly, metal-free radical reactions have been used for the C-3 perfluoroalkylation of 4-quinolones, demonstrating high regioselectivity. researchgate.net Palladium-catalyzed reactions have also been employed for the regioselective synthesis of perfluoroalkyl enones. documentsdelivered.com These methods provide precise control over the introduction of perfluoroalkyl groups onto various molecular scaffolds. researchgate.net
Preparation of Perfluoroalkyl Sulfonyl Fluoride-Based Ionic Liquids
The synthesis of ionic liquids incorporating perfluoroalkyl sulfonyl fluoride moieties is a significant area of research, driven by the unique properties these compounds exhibit, such as high thermal stability and electrochemical stability. While specific research detailing the synthesis of ionic liquids directly from this compound (C9F19SO2F) is not extensively available in the public domain, general synthetic strategies for analogous perfluorinated sulfonyl fluoride-based ionic liquids have been established. These methods typically involve a multi-step process that can be adapted for various perfluoroalkyl chains.
A common and effective route for the preparation of such ionic liquids involves a two-step process: the formation of a sulfonyl fluoride salt through a Menshutkin-type reaction, followed by an anion metathesis (ion exchange) reaction. nih.gov
Step 1: Formation of the Sulfonyl Fluoride Cation
The initial step involves the reaction of a functionalized perfluoroalkanesulfonyl fluoride with a heterocyclic base, such as an imidazole (B134444) or pyrrolidinium (B1226570) derivative. For instance, a perfluoroalkanesulfonyl fluoride bearing a reactive group (e.g., a short alkyl halide chain) is reacted with a substituted imidazole, like 1-methylimidazole. This quaternization reaction results in the formation of an imidazolium (B1220033) cation functionalized with the perfluoroalkanesulfonyl fluoride group and a halide anion. nih.govrsc.org
The general reaction can be represented as:
Rf-SO2-R'-X + Het → [Rf-SO2-R'-Het]+X-
Where:
Rf represents the perfluoroalkyl group (e.g., nonadecafluorononyl, C9F19).
SO2 is the sulfonyl group.
R' is a linker, typically a short alkyl chain.
X is a halide (e.g., Cl, Br, I).
Het is a heterocyclic compound (e.g., 1-methylimidazole).
This reaction is typically carried out in a suitable solvent, and the resulting ionic liquid precursor salt often precipitates from the solution and can be isolated by filtration. nih.gov
Step 2: Anion Metathesis
The halide anion from the first step is often exchanged for a different anion to impart specific properties to the final ionic liquid, such as hydrophobicity or a wider electrochemical window. This is achieved through an anion metathesis reaction, where the halide salt is treated with a salt containing the desired anion, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or sodium hexafluorophosphate (B91526) (NaPF6). nih.govsnu.ac.kr
The general reaction is as follows:
[Rf-SO2-R'-Het]+X- + M+A- → [Rf-SO2-R'-Het]+A- + M+X-
Where:
M+ is a metal cation (e.g., Li+, Na+).
A- is the desired anion (e.g., TFSI-, PF6-).
This exchange is often performed in a solvent in which the resulting ionic liquid is immiscible, facilitating its separation. For example, the reaction can be carried out in water, where the newly formed perfluorinated ionic liquid will typically form a separate phase that can be isolated. nih.govsnu.ac.kr The final product is then washed and dried to remove any remaining starting materials or byproducts.
The choice of both the cation and the anion is crucial in tuning the physicochemical properties of the resulting ionic liquid, including its melting point, viscosity, and conductivity. researchgate.net
The following table provides a general overview of the reactants and conditions that could be hypothetically applied to the synthesis of an ionic liquid from a nonadecafluorononyl-containing precursor, based on established methods for analogous compounds.
Table 1: Generalized Synthetic Scheme for Perfluoroalkyl Sulfonyl Fluoride-Based Ionic Liquids
| Step | Reactant 1 | Reactant 2 | Typical Solvent | General Conditions | Product |
| 1. Quaternization | Functionalized Nonadecafluorononyl Sulfonyl Fluoride (e.g., C9F19SO2(CH2)nX) | Heterocyclic Base (e.g., 1-Methylimidazole) | Acetonitrile or Ethyl Acetate | Stirring at room temperature to moderate heating | [C9F19SO2(CH2)n-Het]+X- |
| 2. Anion Metathesis | [C9F19SO2(CH2)n-Het]+X- | Anion Source (e.g., LiTFSI, NaPF6) | Water or Acetonitrile/Water | Stirring at room temperature for several hours | [C9F19SO2(CH2)n-Het]+[Anion]- |
Note: This table is illustrative and based on general synthetic methods for perfluoroalkyl sulfonyl fluoride-based ionic liquids. Specific reaction conditions for this compound derivatives would require experimental optimization.
Mechanistic Investigations of Perfluorinated Nonanesulfonyl Fluoride Reactivity and Transformations
Fundamental Reaction Pathways of the Sulfonyl Fluoride (B91410) Moiety
The reactivity of the sulfonyl fluoride group in Nonadecafluorononanesulfonyl fluoride is central to its chemical behavior. Key pathways include Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, nucleophilic substitution, and its notable resistance to reductive cleavage.
Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry
Sulfur(VI)-Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, characterized by the reliable and specific reactivity of the S(VI)-F bond. sigmaaldrich.comresearchgate.net this compound is an exemplary substrate for SuFEx processes. The inherent stability of the sulfonyl fluoride group, coupled with its efficient reactivity under specific conditions, makes it a valuable connector in chemical synthesis. sigmaaldrich.commiragenews.comnih.gov The S(VI)-F bond is exceptionally stable to oxidation, reduction, and thermolysis, yet its electrophilicity can be triggered for rapid exchange reactions with nucleophiles. nih.govnih.gov This dual nature of stability and reactivity is a hallmark of SuFEx chemistry. sigmaaldrich.comresearchgate.net
The reaction is often facilitated by catalysts such as Lewis bases or bifluoride salts, which activate the sulfur center towards nucleophilic attack. nih.govacs.org This controlled reactivity allows for the formation of robust linkages with a variety of nucleophiles, including phenols and amines, to yield sulfonates and sulfonamides, respectively. miragenews.comnih.gov The SuFEx reaction involving perfluoroalkanesulfonyl fluorides like this compound is noted for its high efficiency and functional group tolerance, making it a versatile tool in creating complex molecular architectures. enamine.netresearchgate.net
Nucleophilic Substitution at the Sulfur(VI) Center
The sulfonyl fluoride group in this compound is susceptible to nucleophilic attack at the electron-deficient sulfur atom. This leads to the displacement of the fluoride ion and the formation of a new bond with the incoming nucleophile. smolecule.com Common nucleophiles include amines, phenoxides, and enolates, which react to form the corresponding sulfonamides, aryl sulfonates, and alkenyl sulfonates. wikipedia.orgnih.gov
The reaction with amines is a well-established method for the synthesis of perfluorinated sulfonamides. nih.govwikipedia.org For instance, perfluorooctanesulfonyl fluoride (a shorter-chain analog) reacts with ammonia (B1221849) to produce perfluorooctanesulfonamide (B106127). wikipedia.org Similarly, reactions with primary and secondary amines yield N-alkyl and N,N-dialkyl perfluoroalkanesulfonamides. nih.gov The reaction initially forms a complex ammonium (B1175870) salt which then converts to the final sulfonamide product. nih.gov
Hydrolysis, a specific case of nucleophilic substitution with water, is another important transformation pathway. In aqueous environments, this compound can hydrolyze to form nonadecafluorononanesulfonic acid. smolecule.com This process involves the nucleophilic attack of water on the sulfur center, cleaving the sulfur-fluorine bond. smolecule.com The rate of hydrolysis is significantly influenced by pH, increasing under basic conditions where the more nucleophilic hydroxide (B78521) ion can directly participate in the reaction. smolecule.com
Resistance to Reductive Cleavage of the Sulfur-Fluorine Bond
A defining characteristic of the sulfur-fluorine bond in this compound is its remarkable resistance to reductive cleavage. sigmaaldrich.comresearchgate.net Unlike sulfonyl chlorides, where the S(VI)-Cl bond is susceptible to reductive collapse to S(IV) species, the S(VI)-F bond cleavage is exclusively heterolytic. nih.govresearchgate.net This stability stems from the high electronegativity of fluorine, which imparts significant ionic character to the S-F bond and strengthens it against homolytic scission. acs.orgresearchgate.net
This resistance to reduction ensures that reactions at the sulfonyl fluoride moiety proceed cleanly via substitution pathways, without the complication of redox side reactions that can plague analogous sulfonyl chlorides. sigmaaldrich.comnih.gov This property is a cornerstone of SuFEx chemistry and contributes to the reliability and high yields observed in these reactions. sigmaaldrich.commiragenews.com The thermodynamic stability of the sulfonyl fluoride group makes it inert to many reducing conditions, further highlighting its utility as a robust functional group in organic synthesis. sigmaaldrich.com
Proton-Mediated Reactivity and Microenvironmental Sensitivity
The reactivity of the sulfonyl fluoride group can be significantly influenced by its immediate chemical environment, including the presence of protons or other Lewis acids. Protonation or hydrogen bonding to the fluorine atom can activate the S-F bond, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. acs.org In protic systems, fluoride ions generated during the reaction can form hydrogen bifluoride (HF2-), a stable anion, which can serve as a thermodynamic sink and drive the reaction forward. acs.orgtheballlab.com This autocatalytic acceleration has been observed in SuFEx reactions. acs.org
The local microenvironment plays a crucial role, particularly in biological contexts. While sulfonyl fluorides are generally stable in aqueous physiological conditions, their reactivity can be dramatically enhanced when they are brought into close proximity with nucleophilic residues on a protein. nih.govnih.govrsc.org This "proximity-enabled" reactivity is the basis for their use as covalent inhibitors and chemical probes, as the binding event positions the sulfonyl fluoride for a reaction that would be slow in bulk solution. nih.govnih.gov The specific orientation and the presence of activating groups within a binding pocket can fine-tune the reactivity of the sulfonyl fluoride warhead. nih.gov
Reaction Mechanisms in Organic Transformations
The unique reactivity of the sulfonyl fluoride group has been harnessed in various organic transformations, most notably in the formation of carbon-fluorine bonds where it can act as a precursor or intermediate.
C-F Bond Formation Mechanisms via Sulfonyl Fluoride Intermediates
While this compound itself is a product of extensive fluorination, the broader class of sulfonyl fluorides can be involved as intermediates in reactions designed to form C-F bonds. One such pathway involves the reaction of sulfonyl fluorides with a nucleophilic source of fluoride. A proposed mechanism involves the formation of a pentacoordinate sulfur intermediate by the attack of a fluoride anion on the sulfur center of a sulfonyl fluoride. nih.gov Subsequent rearrangement of this intermediate can lead to the formation of a fluoroarene product. nih.gov
Transition metal-catalyzed processes have also been developed for C-F bond formation where sulfonyl-containing groups are involved. For example, palladium-catalyzed nucleophilic fluorination often proceeds through an arylpalladium(II) fluoride complex, which can undergo reductive elimination to form the C-F bond. nih.gov While not directly starting from a sulfonyl fluoride, related sulfur-containing precursors can be used to access these critical intermediates. The stability and defined reactivity of the sulfonyl fluoride group make it an attractive handle in designing complex multi-step syntheses that culminate in selective fluorination. ccspublishing.org.cnnih.gov
Interactive Data Table: Reactivity of Perfluoroalkanesulfonyl Fluorides
| Reaction Type | Reagent/Condition | Product Type | Key Mechanistic Feature |
| SuFEx | Phenols, Amines / Base Catalyst | Aryl Sulfonates, Sulfonamides | Catalytic activation of the S(VI)-F bond for nucleophilic exchange. |
| Nucleophilic Substitution | Water / Varying pH | Perfluoroalkanesulfonic Acid | Nucleophilic attack by water/hydroxide on the sulfur center. |
| Nucleophilic Substitution | Primary/Secondary Amines | N-Alkyl/N,N-Dialkyl Sulfonamides | Formation and subsequent decomposition of a complex ammonium salt. |
| Reductive Cleavage | Reducing Agents | No Reaction | High S-F bond strength and heterolytic cleavage pathway. |
| Proton-Mediated Reactivity | Protic Solvents/Acids | Activated S(VI) Center | Protonation/hydrogen bonding to the fluoride atom enhances sulfur's electrophilicity. |
Catalytic Activation Mechanisms (e.g., Palladium-Catalyzed Processes)
The activation of the highly stable carbon-fluorine (C-F) bonds in perfluoroalkanesulfonyl fluorides, such as this compound, presents a significant challenge in synthetic chemistry. However, palladium-catalyzed processes have emerged as a promising strategy for the functionalization of various perfluorinated organic compounds. While direct palladium-catalyzed activation of this compound is not extensively documented, mechanistic insights can be drawn from studies on related perfluoroalkyl compounds.
The key step in these catalytic cycles is the oxidative addition of a C-F bond to a low-valent palladium(0) complex. This process is often facilitated by the use of specific ligands and additives. For instance, the oxidative addition of a C-F bond in tetrafluoroethylene (B6358150) (TFE) to a palladium(0) center has been shown to be promoted by lithium iodide (LiI). This suggests that a synergistic effect between the palladium catalyst and a Lewis acidic additive can facilitate the cleavage of the strong C-F bond. mdpi.com
A general mechanism for palladium-catalyzed cross-coupling reactions of perfluoroalkyl compounds can be conceptualized as follows:
Oxidative Addition: A low-valent palladium(0) species, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition into a C-F bond of the perfluoroalkyl substrate to form a palladium(II) intermediate.
Transmetalation: The organopalladium(II) intermediate then reacts with an organometallic nucleophile (e.g., organoboron, organozinc, or organotin compounds) in a transmetalation step, where the organic group from the nucleophile replaces the fluoride on the palladium center.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.
The choice of ligands plays a crucial role in the efficiency of these catalytic systems. Electron-rich and sterically bulky phosphine ligands are often employed to enhance the reactivity of the palladium center and facilitate the challenging C-F bond activation.
In the context of perfluoroalkanesulfonyl fluorides, it is plausible that palladium catalysis could be utilized for desulfonative cross-coupling reactions. This would involve the initial oxidative addition of the palladium(0) catalyst to the carbon-sulfur (C-S) bond, followed by desulfonation to generate a palladium-fluoride intermediate. This intermediate could then participate in subsequent cross-coupling reactions. This approach would leverage the reactivity of the C-S bond, which is generally more susceptible to cleavage than the C-F bonds of the perfluoroalkyl chain.
While the direct catalytic activation of the C-F bonds in the perfluorononane (B1297839) chain of this compound by palladium remains a formidable task, the existing literature on related compounds provides a foundational understanding of the potential mechanistic pathways. Future research in this area will likely focus on the development of more potent catalyst systems capable of activating these exceptionally strong bonds under milder conditions.
Interaction with Diverse Nucleophiles (N-, O-, S-, and C-Nucleophiles)
This compound, like other perfluoroalkanesulfonyl fluorides, is a potent electrophile, primarily due to the strong electron-withdrawing nature of the perfluorononane chain and the sulfonyl fluoride group. The sulfur atom of the sulfonyl fluoride moiety is highly electron-deficient and serves as the primary site for nucleophilic attack. The general reactivity trend with nucleophiles follows the order of their nucleophilicity and basicity.
N-Nucleophiles:
Primary and secondary amines, as well as ammonia, readily react with perfluoroalkanesulfonyl fluorides in a nucleophilic substitution reaction at the sulfur atom. This reaction results in the displacement of the fluoride ion and the formation of the corresponding perfluoroalkanesulfonamides. For instance, the reaction of perfluorooctanesulfonyl fluoride (POSF), a close analog of this compound, with ammonia yields perfluorooctanesulfonamide. nih.gov
Reaction with Ammonia: C₉F₁₉SO₂F + 2 NH₃ → C₉F₁₉SO₂NH₂ + NH₄F
Reaction with Primary Amines: C₉F₁₉SO₂F + 2 RNH₂ → C₉F₁₉SO₂NHR + RNH₃F
Reaction with Secondary Amines: C₉F₁₉SO₂F + 2 R₂NH → C₉F₁₉SO₂NR₂ + R₂NH₂F
The reaction is typically carried out in the presence of an excess of the amine, which also acts as a base to neutralize the hydrogen fluoride (HF) generated.
O-Nucleophiles:
Oxygen-based nucleophiles, such as water, alcohols, and phenols, can also react with this compound, although the reactivity is generally lower than that of N-nucleophiles.
Hydrolysis: The reaction with water (hydrolysis) leads to the formation of the corresponding perfluoroalkanesulfonic acid. This reaction is often slow under neutral conditions but is significantly accelerated by the presence of a base.
C₉F₁₉SO₂F + 2 OH⁻ → C₉F₁₉SO₃⁻ + F⁻ + H₂O
Alcoholysis/Phenolysis: In the presence of a base, alcohols and phenols react to form perfluoroalkanesulfonate esters.
C₉F₁₉SO₂F + ROH + Base → C₉F₁₉SO₂OR + Base·HF
S-Nucleophiles:
Sulfur-based nucleophiles, such as thiols and thiophenols, are expected to react in a similar manner to their oxygen counterparts, yielding thioesters of perfluoroalkanesulfonic acids. The higher nucleophilicity of sulfur compared to oxygen suggests that these reactions may proceed more readily.
Reaction with Thiols: C₉F₁₉SO₂F + RSH + Base → C₉F₁₉SO₂SR + Base·HF
C-Nucleophiles:
Carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, can also react with perfluoroalkanesulfonyl fluorides. These reactions can lead to the formation of sulfones, where a new carbon-sulfur bond is formed.
Reaction with Grignard Reagents: C₉F₁₉SO₂F + RMgX → C₉F₁₉SO₂R + MgXF
The reactivity of this compound with this diverse range of nucleophiles underscores its utility as a versatile building block in the synthesis of a wide array of perfluorinated compounds with various functional groups. The general mechanism for these reactions involves the nucleophilic attack on the electrophilic sulfur atom, followed by the departure of the fluoride leaving group.
| Nucleophile Type | Example Nucleophile | Product Type |
| N-Nucleophile | Ammonia (NH₃) | Perfluoroalkanesulfonamide |
| Primary Amine (RNH₂) | N-Alkylperfluoroalkanesulfonamide | |
| Secondary Amine (R₂NH) | N,N-Dialkylperfluoroalkanesulfonamide | |
| O-Nucleophile | Water (H₂O) / Hydroxide (OH⁻) | Perfluoroalkanesulfonic Acid/Salt |
| Alcohol (ROH) | Perfluoroalkanesulfonate Ester | |
| Phenol (ArOH) | Perfluoroalkanesulfonate Ester | |
| S-Nucleophile | Thiol (RSH) | Perfluoroalkanesulfonic Thioester |
| C-Nucleophile | Grignard Reagent (RMgX) | Perfluoroalkyl Sulfone |
Environmental and Biotic Transformation Pathways
Abiotic Hydrolysis Mechanisms of Perfluorinated Sulfonyl Fluorides and Precursors
The abiotic hydrolysis of perfluorinated sulfonyl fluorides, including this compound, and their precursors is a critical transformation pathway in aqueous environments. The perfluoroalkyl chain is exceptionally stable and resistant to degradation due to the strength of the C-F bonds. ucl.ac.ukresearchgate.net Therefore, abiotic transformation primarily targets the functional group.
The hydrolysis of the sulfonyl fluoride group (-SO₂F) in this compound proceeds via a nucleophilic attack of water on the electrophilic sulfur atom. This reaction leads to the formation of the corresponding nonadecafluorononanesulfonic acid (C₉F₁₉SO₃H). The mechanism is analogous to the hydrolysis of other sulfonyl halides.
Under neutral conditions, the hydrolysis of perfluoroalkanesulfonyl fluorides is generally slow. However, the rate of hydrolysis is significantly influenced by pH.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, readily attacks the sulfur atom, leading to a rapid displacement of the fluoride ion. This base-catalyzed hydrolysis is the dominant pathway in alkaline waters. The reaction can be represented as:
C₉F₁₉SO₂F + 2 OH⁻ → C₉F₁₉SO₃⁻ + F⁻ + H₂O
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the sulfonyl oxygen atoms can enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water. However, the stability of the perfluoroalkyl chain and the sulfonyl group makes acid-catalyzed hydrolysis less significant compared to the base-catalyzed pathway.
Precursors to perfluoroalkanesulfonyl fluorides, such as perfluoroalkanesulfonamides, are generally more resistant to abiotic hydrolysis. The S-N bond in sulfonamides is less reactive towards hydrolysis than the S-F bond in sulfonyl fluorides under environmentally relevant conditions. ucl.ac.uk However, over extended periods, these precursors can also hydrolyze to form the corresponding sulfonic acids.
The abiotic hydrolysis of these compounds is a key process that leads to the formation of highly persistent perfluoroalkanesulfonic acids in the environment.
Atmospheric Oxidation Pathways and Degradation Products (e.g., Perfluorocarboxylic Acids)
Once released into the atmosphere, this compound and related perfluorinated compounds are subject to oxidation, primarily initiated by hydroxyl radicals (•OH), which are the most important oxidants in the troposphere. The perfluoroalkyl chain of this compound is highly resistant to attack by •OH radicals due to the absence of C-H bonds and the high strength of the C-F and C-C bonds.
However, studies on analogous perfluorinated compounds provide insights into potential atmospheric degradation pathways. For perfluoroalkanesulfonyl fluorides, the initial reaction with •OH radicals may occur at the sulfonyl fluoride group. Research on perfluorooctanesulfonyl fluoride (POSF) has shown that ultraviolet irradiation can induce a reaction with hydroxyl radicals, leading to the substitution of the fluorine atom on the sulfonyl group to form perfluorooctanesulfonic acid (PFOS). researchgate.net
A more significant atmospheric degradation pathway for precursors of perfluoroalkanesulfonyl fluorides, such as N-alkyl perfluoroalkanesulfonamides, involves the oxidation of the non-fluorinated alkyl groups. For example, the atmospheric oxidation of N-ethyl perfluorobutanesulfonamide (NEtFBSA) is initiated by •OH radical attack on the ethyl group. This leads to a cascade of reactions that ultimately results in the cleavage of the perfluoroalkyl chain and the formation of shorter-chain perfluorocarboxylic acids (PFCAs). researchgate.net The degradation of NEtFBSA was found to produce perfluoropropionic acid (PFPrA), perfluoroethanoic acid (PFEA), and trifluoroacetic acid (TFA). researchgate.net
Based on these findings, it can be inferred that while this compound itself is likely to be very persistent in the atmosphere, any precursors containing vulnerable C-H bonds would be more susceptible to atmospheric oxidation. The degradation of these precursors could lead to the formation of a series of shorter-chain PFCAs, ultimately contributing to the environmental burden of these persistent compounds. The direct atmospheric oxidation of the perfluorononane chain of this compound is expected to be a very slow process, leading to a long atmospheric lifetime.
Microbiological Biotransformation and Biodegradation Processes
The microbiological biotransformation and biodegradation of per- and polyfluoroalkyl substances (PFAS), including compounds structurally related to this compound, are of significant environmental interest due to the persistence of these chemicals. The strong carbon-fluorine (C-F) bonds make the perfluoroalkyl chain highly resistant to microbial attack. ucl.ac.ukresearchgate.net
Direct microbial degradation of the perfluorononane chain in this compound is considered to be extremely limited, if it occurs at all, under typical environmental conditions. However, biotransformation of precursor compounds, which contain more biodegradable functional groups, is a recognized pathway for the formation of persistent perfluoroalkyl acids (PFAAs).
Studies have shown that perfluoroalkanesulfonamide derivatives can undergo biotransformation. For example, N-ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE), a precursor to perfluorooctanesulfonate (B1231939) (PFOS), can be microbially transformed in wastewater treatment plants and soils. The initial steps of this biotransformation typically involve the degradation of the non-fluorinated portions of the molecule, such as the ethanol (B145695) and ethyl groups. researchgate.netremediation-technology.com These transformations ultimately lead to the formation of perfluorooctanesulfonamide (FOSA) and subsequently to PFOS. remediation-technology.com
While direct enzymatic attack on the sulfonyl fluoride group of this compound has not been extensively studied, it is plausible that some microorganisms may possess enzymes capable of hydrolyzing this functional group to the corresponding sulfonic acid. However, the primary route of microbial influence on the environmental fate of such compounds is through the transformation of their more biodegradable precursors.
Role of Molecular Structure (e.g., Alpha-Hydrogen Presence, Chain Length) in Degradation
The molecular structure of per- and polyfluoroalkyl substances (PFAS) plays a crucial role in determining their susceptibility to degradation. Key structural features that influence degradation pathways and rates include the presence of alpha-hydrogens and the length of the perfluoroalkyl chain.
Alpha-Hydrogen Presence:
The presence of a hydrogen atom on the carbon adjacent (in the alpha-position) to the functional group significantly increases the susceptibility of a compound to degradation. Polyfluoroalkyl substances, which contain C-H bonds, are generally more biodegradable and susceptible to chemical oxidation than their perfluoroalkyl counterparts. ucl.ac.ukresearchgate.net The C-H bond is significantly weaker than the C-F bond and provides a site for enzymatic or radical attack. For instance, the atmospheric oxidation of N-ethyl perfluorobutanesulfonamide is initiated at the C-H bonds of the ethyl group. researchgate.net this compound, being a fully fluorinated compound, lacks these more reactive sites, contributing to its high persistence.
Chain Length:
The length of the perfluoroalkyl chain also influences the environmental fate and degradation of PFAS.
Abiotic Degradation: In some abiotic degradation processes, such as sonolysis, longer-chain PFAS have been observed to degrade more rapidly than shorter-chain ones. This is attributed to their greater hydrophobicity and tendency to accumulate at interfaces where degradative processes are initiated. However, in other processes like photochemical degradation of perfluorocarboxylates, the degradation rate has shown little dependence on chain length. researchgate.net
Formation and Transformation of Polyfluorinated Amides (PFAMs) as Byproducts
The synthesis of perfluorinated nonanesulfonyl fluoride and related compounds through electrochemical fluorination (ECF) can lead to the formation of various byproducts, including polyfluorinated amides (PFAMs). These PFAMs are considered a class of compounds that can act as precursors to perfluorinated carboxylic acids (PFCAs).
Detailed research has identified several PFAM derivatives in materials synthesized via ECF. For instance, studies have detected N-methylperfluorooctanamide (MeFOA) and N-ethylperfluorooctanamide (EtFOA) in a majority of analyzed materials. nih.gov However, certain disubstituted PFAMs, such as N-methyl-N-(2-hydroxyethyl)perfluorooctanamide (MeFOAE) and N-ethyl-N-(2-hydroxyethyl)perfluorooctanamide (EtFOAE), were not detected, likely because they were never synthesized. nih.gov The concentration of these PFAMs in sulfonamide compounds has been found to range significantly, from 12 to 6736 µg/g, highlighting their potential historical contribution as PFCA precursors. nih.gov The presence of branched isomers of PFAMs further supports their origin from the ECF process. nih.gov
The transformation of PFAMs in the environment is a key area of investigation. It is suggested that their environmental fate involves volatilization into the atmosphere, followed by oxidation by hydroxyl radicals, with a predicted atmospheric lifetime of 3 to 20 days. nih.gov Subsequent exposure of these compounds to biological systems can lead to the enzymatic hydrolysis of the amide linkage, which results in the formation of a PFCA. nih.gov This indirect pathway may have contributed to the presence of branched PFOA isomers in human blood. nih.gov
A hydrolysis study conducted at pH 8.5 demonstrated that the amide bond in EtFOA is stable, showing no degradation to PFOA after 8 days. nih.gov This stability underscores the conditions under which these amides can persist or be transformed.
Recent synthetic methodologies have explored the formation of N-trifluoromethyl amides from carboxylic acid derivatives and isothiocyanates under mild conditions, which could provide new routes for the formation of various fluorinated amides. nih.gov This process involves the desulfurization of isothiocyanates with silver fluoride, followed by acylation to yield the N-trifluoromethyl amide. nih.gov This method has been shown to have a broad scope and can be applied to the synthesis of complex molecules. nih.gov
Table 1: Detected Polyfluorinated Amides (PFAMs) in ECF-Synthesized Materials
| Compound Name | Abbreviation | Detected |
| N-methylperfluorooctanamide | MeFOA | Yes |
| N-ethylperfluorooctanamide | EtFOA | Yes |
| N-methyl-N-(2-hydroxyethyl)perfluorooctanamide | MeFOAE | No |
| N-ethyl-N-(2-hydroxyethyl)perfluorooctanamide | EtFOAE | No |
Table 2: Concentration of PFAMs in Sulfonamide Compounds
| Concentration Range (µg/g) |
| 12 - 6736 |
Advanced Analytical Characterization Techniques for Perfluorinated Nonanesulfonyl Fluorides
Chromatographic Separation and Mass Spectrometric Identification
Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of perfluorinated compounds. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and polarity.
Direct analysis of perfluoroalkanesulfonyl fluorides (PASFs) by liquid chromatography/mass spectrometry (LC/MS) presents considerable challenges. Compounds like Nonadecafluorononanesulfonyl fluoride (B91410) lack a readily ionizable functional group, which hinders their detection by mass spectrometry. nih.govacs.org To overcome this, derivatization strategies are commonly employed to introduce a moiety that can be easily ionized, thereby enhancing detection sensitivity.
One effective method involves derivatizing the sulfonyl fluoride group with an amine, such as benzylamine. nih.govacs.orghkbu.edu.hk This reaction converts the non-ionizable sulfonyl fluoride into a sulfonamide derivative that can be readily analyzed by LC/MS. This approach has demonstrated good linearity and low detection limits, with an absolute detection limit of 2.5 pg reported for the perfluorooctane (B1214571) sulfonyl fluoride (PFOSF) derivative. nih.govhkbu.edu.hk Another strategy involves derivatization with p-toluenethiol or reduction to the corresponding perfluoroalkane sulfinic acids, which are amenable to LC-MS/MS analysis. nih.govresearchgate.netnih.gov
The choice of mobile phase additives can also significantly impact ionization efficiency. The use of ammonium (B1175870) fluoride has been shown to improve sensitivity for certain compounds by promoting fluoride-ion attachment or induced deprotonation during electrospray ionization. nih.gov
Table 1: LC-MS/MS Derivatization Strategies for Perfluoroalkanesulfonyl Fluorides
| Derivatizing Agent | Analyte | Derivative Product | Key Advantages |
|---|---|---|---|
| Benzylamine | Perfluorooctane sulfonyl fluoride (PFOSF) | N-benzyl perfluorooctane sulfonamide | Rapid, quantitative analysis with low detection limits. nih.govacs.org |
| p-Toluenethiol | Perfluoroalkyl sulfonyl halides (PASXs) | Thioether derivative | Enables non-target analysis and discovery of new PASXs. nih.gov |
Gas chromatography is generally reserved for volatile and semi-volatile compounds. Due to the low volatility of long-chain perfluorinated sulfonyl fluorides, derivatization is a prerequisite for GC-MS analysis. researchgate.net This process aims to convert the non-volatile analyte into a more volatile derivative. For instance, perfluoroalkane sulfonates can be converted into esters (e.g., iso-propyl esters) under acidic conditions to facilitate GC separation. researchgate.net
However, derivatization for GC-MS can present challenges, including the potential instability of the resulting derivatives and inconsistent reaction yields. researchgate.net Furthermore, highly reactive fluorinated compounds can potentially degrade the stationary phase of the GC column. researchgate.net Despite these challenges, high-resolution gas chromatography (HRGC) can provide excellent separation of isomers within a technical mixture, which is difficult to achieve with other methods. researchgate.net For certain volatile fluorinated compounds, thermal desorption-GC/MS offers a viable analytical approach. nih.gov
High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of unknown fluorinated compounds. acs.org HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, provide highly accurate mass measurements, which allow for the confident prediction of elemental compositions. acs.orgdtic.mil
Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) represents the pinnacle of HRMS, offering unparalleled mass resolution and accuracy. dtic.mil This capability enables the direct analysis of complex mixtures of per- and polyfluoroalkyl substances (PFAS) without the need for prior chromatographic separation, helping to identify novel and replacement fluorinated compounds in environmental samples. acs.orgdtic.mil By analyzing fragmentation patterns from tandem mass spectrometry (MS/MS) experiments, further structural details of the unknown compounds can be obtained. acs.org
Table 2: Comparison of High-Resolution Mass Spectrometry Techniques for Fluorinated Compound Analysis
| Technique | Key Features | Application for Perfluorinated Sulfonyl Fluorides |
|---|---|---|
| Quadrupole Time-of-Flight (QTOF-MS) | High mass accuracy, high resolution, MS/MS capability. | Identification of unknown fluorinated compounds and their transformation products. acs.org |
| Orbitrap MS | High mass accuracy, high resolution, fast scanning. | Suspect screening and non-targeted analysis of neutral PFAS. researchgate.net |
| Fourier-Transform Ion Cyclotron Resonance (FT-ICR MS) | Ultra-high mass resolution and accuracy. | Fingerprinting of complex PFAS mixtures without chromatographic separation; discovery of novel species. dtic.mil |
Analytical approaches for perfluorinated compounds can be broadly categorized as targeted or non-targeted screening.
Targeted analysis focuses on the quantification of a predetermined list of known compounds using analytical standards. This approach is highly sensitive and specific but is blind to any compounds not on the target list. nih.gov
Non-target and suspect screening aim to identify previously unknown or "emerging" fluorinated compounds in a sample. nih.govnih.gov These workflows typically utilize HRMS to screen for compounds based on their exact mass, isotopic patterns, and characteristic fragmentation. nih.govuni.lu For instance, a non-target analysis strategy integrating derivatization with HRMS screening successfully discovered 11 different perfluoroalkyl sulfonyl halides in soil samples from a former manufacturing site. nih.gov Supercritical fluid chromatography (SFC) has also emerged as a valuable tool for non-target screening, particularly for highly polar and short-chain PFAS that are challenging to analyze with conventional methods. uni.lu
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide detailed structural information that is complementary to mass spectrometry data.
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful technique for the analysis of fluorinated molecules like Nonadecafluorononanesulfonyl fluoride. nih.govspectralservice.de The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR experiments. spectralservice.dewikipedia.org
A key advantage of ¹⁹F NMR is its wide chemical shift range, which spans approximately 800 ppm. wikipedia.orgnih.gov This broad range minimizes the likelihood of signal overlap, even in complex mixtures, often allowing for analysis without prior separation. nih.govresearchgate.net The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, providing valuable information about the molecular structure. For example, the sulfonyl fluoride group (-SO₂F) in compounds like this compound is reported to have a characteristic ¹⁹F NMR resonance around -42.0 ppm. smolecule.com
¹⁹F NMR is also adept at distinguishing between different structural isomers, as the distinct chemical environment of the fluorine atoms in each isomer will result in a unique spectral fingerprint. spectralservice.dehuji.ac.il The coupling patterns (spin-spin coupling) between ¹⁹F nuclei and between ¹⁹F and ¹H nuclei provide further information about the connectivity of atoms within the molecule. jeol.comjeolusa.com
Table 3: Mentioned Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Perfluorooctane sulfonyl fluoride | PFOSF |
| Perfluorohexane sulfonyl fluoride | PFHxSF |
| Perfluoroalkanesulfonyl fluorides | PASFs |
| Per- and polyfluoroalkyl substances | PFAS |
| Benzylamine | - |
| p-Toluenethiol | - |
| Perfluoroalkane sulfinic acids | - |
| N-benzyl perfluorooctane sulfonamide | - |
Total Organic Fluorine (TOF) Analysis (e.g., Combustion Ion Chromatography)
Total Organic Fluorine (TOF) analysis is a method used to measure the total amount of fluorine bound to organic compounds within a sample. qa-group.com This approach provides a comprehensive measure of all PFAS, including known compounds, precursors, and unidentified transformation products, offering a holistic view of fluorine contamination. qa-group.comeurofins.com The most prevalent technique for TOF determination is Combustion Ion Chromatography (CIC). speciation.netresearchgate.net
The CIC process involves the high-temperature combustion or pyrohydrolysis of a sample, typically in a furnace at 900–1100 °C in an oxygen-rich, humid environment. eurofins.comacs.org Under these conditions, the highly stable carbon-fluorine (C-F) bonds in compounds like this compound are broken. eurofins.com This process converts the organically bound fluorine into gaseous hydrogen fluoride (HF). The resulting gases are then passed through an aqueous absorption solution, where the HF dissolves to form fluoride ions (F-). eurofins.comacs.org Finally, this absorption solution is analyzed by ion chromatography (IC) to quantify the concentration of fluoride ions, which directly corresponds to the total organic fluorine content of the original sample. researchgate.net TOF is a critical metric, as targeted analyses like LC-MS/MS may significantly underestimate the total PFAS content. nih.gov For instance, in one case study, the sum of 28 targeted PFAS compounds accounted for only 120 mg/kg, whereas TOF analysis revealed a concentration of 410 mg F/kg, indicating that a large portion of organofluorine compounds were unidentified precursors. eurofins.com
| Parameter | Description | Typical Value/Range | Reference |
|---|---|---|---|
| Technique | Combustion Ion Chromatography (CIC) | - | acs.org |
| Purpose | Quantifies total organic fluorine (TOF) in a sample. | - | speciation.net |
| Combustion Temperature | Temperature required to break C-F bonds. | 900–1100 °C | acs.org |
| Combustion Atmosphere | Gaseous environment in the furnace. | Oxygen and hydrated Argon | acs.orgchemrxiv.org |
| Intermediate Product | Gaseous product of combustion. | Hydrogen Fluoride (HF) | speciation.net |
| Detection Method | Final analytical step to quantify fluoride. | Ion Chromatography (IC) | eurofins.com |
Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF) Methodologies
EOF and AOF are two distinct methodologies used to prepare samples for TOF analysis, particularly for aqueous matrices. nelac-institute.orgteinstruments.com Both methods aim to isolate organic fluorine from inorganic fluoride (which can interfere with the measurement) and pre-concentrate the analytes before analysis by CIC. nelac-institute.orgphenomenex.com
Adsorbable Organic Fluorine (AOF) involves passing a water sample through a material that adsorbs organic compounds, typically activated carbon. teinstruments.comnorden.org The PFAS and other organofluorines are retained on the carbon, while inorganic fluoride is washed away. norden.orgmontrose-env.com An aliquot of the carbon is then analyzed directly via CIC. montrose-env.com This methodology forms the basis for U.S. EPA Method 1621, a screening method for organofluorines in aqueous samples. montrose-env.comthermofisher.com However, the efficiency of AOF can be limited, as some short-chain and very long-chain PFAS may not adsorb effectively to the carbon. montrose-env.com
Extractable Organic Fluorine (EOF) utilizes solvent extraction or solid-phase extraction (SPE) to isolate organofluorines. nelac-institute.orgteinstruments.com In SPE, the sample is passed through a cartridge containing a solid stationary phase that retains the PFAS compounds. phenomenex.com The retained compounds are then eluted with a solvent like methanol. eurofins.com This solvent extract is then concentrated and analyzed by CIC. eurofins.comnih.gov Compared to AOF, EOF methods can offer higher recoveries, lower limits of detection, and can be more readily automated, making them suitable for high-throughput laboratories. nelac-institute.orgphenomenex.com
| Parameter | Adsorbable Organic Fluorine (AOF) | Extractable Organic Fluorine (EOF) | Reference |
|---|---|---|---|
| Principle | Adsorption of organofluorines onto activated carbon. | Solvent or Solid-Phase Extraction (SPE) of organofluorines. | nelac-institute.org |
| Common Application | Aqueous samples (basis for EPA Method 1621). | Aqueous and solid samples. | eurofins.commontrose-env.com |
| Advantages | Standardized EPA method available. | Higher recoveries, lower detection limits, easily automated. | nelac-institute.orgphenomenex.com |
| Disadvantages | Inefficient for some short- and long-chain PFAS; laborious. | Can be more complex depending on the matrix. | phenomenex.commontrose-env.com |
| Typical Recovery | 55–98% in river water. | 66–98% in river water. | nelac-institute.orgphenomenex.com |
| Method Detection Limit (MDL) | Can be in the µg/L range. | Can achieve lower detection limits (0.1 µg/L reported). | nelac-institute.orgnorden.org |
Proton Induced Gamma-ray Emission (PIGE) for Total Fluorine Quantification
Proton Induced Gamma-ray Emission (PIGE) is a non-destructive nuclear analytical technique used for the quantification of total elemental fluorine in a sample. norden.orgnd.edu Unlike chromatographic methods, PIGE does not distinguish between organic and inorganic fluorine; it measures the total fluorine content. norden.org The technique is particularly sensitive for lighter elements and is considered a valuable tool for rapid screening. union.eduresearchgate.net
In PIGE analysis, a sample is bombarded with a high-energy proton beam from a particle accelerator. union.edu When the protons interact with the nuclei of fluorine-19 atoms (the stable isotope of fluorine) in the sample, they induce a nuclear reaction, exciting the nucleus to a higher energy state. union.edunih.gov The excited nucleus immediately de-excites by emitting gamma rays with energies that are characteristic of fluorine. union.edu Specifically, the nuclear reaction ¹⁹F(p,p′γ)¹⁹F produces distinct gamma-ray peaks at 110 keV and 197 keV. nd.eduunion.edu By measuring the intensity of these gamma rays with a suitable detector, the total concentration of fluorine in the sample can be accurately quantified. nih.gov PIGE is a surface analysis technique and requires samples to be solid, often in the form of a thin layer. norden.orgresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Technique | Proton Induced Gamma-ray Emission (PIGE) | nd.edu |
| Principle | Bombardment of sample with a proton beam to induce characteristic gamma-ray emission from fluorine nuclei. | union.edu |
| Nuclear Reaction | ¹⁹F(p,p′γ)¹⁹F | nih.gov |
| Characteristic Gamma-ray Energies | 110 keV and 197 keV | nd.edu |
| Measurement | Quantification of total fluorine (both organic and inorganic). | norden.org |
| Sample Type | Primarily solid samples. | norden.org |
| Key Advantage | Non-destructive and rapid screening method. | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface Fluorine Characterization
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical state of elements within the top few nanometers of a material's surface. utl.pt For perfluorinated compounds, XPS is valuable for characterizing the nature of fluorine on surfaces. researchgate.net
In XPS, the sample surface is irradiated with a beam of X-rays. The X-rays have sufficient energy to eject core-level electrons from the atoms on the surface. The kinetic energy of these ejected photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment. utl.pt For fluorine, the F 1s photoelectron peak is analyzed. While the binding energy shifts for F 1s are typically small within different organofluorine groups, the presence of fluorine causes significant and informative chemical shifts in the C 1s spectrum. thermofisher.com For example, the C 1s binding energy for carbon in a -CF₂- group is different from that in a -CF₃ group, allowing for the characterization of the specific fluorinated functional groups on a surface. thermofisher.com XPS can also be used to determine the atomic ratio of fluorine to carbon (F/C), providing quantitative information about the degree of surface fluorination. utl.pt
| Element/Group | Photoelectron Peak | Typical Binding Energy (eV) | Reference |
|---|---|---|---|
| Fluorine | F 1s | ~689 | xpsfitting.com |
| Aliphatic Carbon | C 1s | ~285 | utl.pt |
| Carbon in -CF₂- | C 1s | Large chemical shift relative to aliphatic C | thermofisher.com |
| Carbon in -CF₃- | C 1s | Larger chemical shift than -CF₂- | thermofisher.com |
Development of Novel Analytical Methods for Trace Quantification
The limitations of conventional analytical methods, which typically target only a few dozen of the thousands of existing PFAS, have driven the development of novel and more comprehensive analytical strategies. chemours.comresearchgate.net The primary goal is to close the gap between the results of targeted analysis (e.g., LC-MS/MS) and total fluorine measurements (e.g., TOF) to better understand the full scope of PFAS contamination. acs.org
Research is focused on improving the sensitivity and robustness of existing techniques. For example, enhancements in EOF and AOF methods, such as the development of novel solid-phase extraction materials, have led to better recoveries and lower limits of detection, enabling quantification at trace levels. chemours.comnelac-institute.orgphenomenex.com Method detection limits for TOF in water as low as 0.2 to 0.5 µg/L are now achievable. chemours.com
Beyond CIC-based methods, other advanced techniques are emerging for the characterization and quantification of organofluorines. High-resolution mass spectrometry (HRMS) is increasingly used for non-target analysis and suspect screening, which helps in the identification of previously unknown PFAS compounds in complex samples. speciation.netacs.org Another powerful tool is fluorine-19 nuclear magnetic resonance (¹⁹F-NMR) spectroscopy. ¹⁹F-NMR can provide both quantitative and structural information about the types of organofluorine compounds present in a sample without the need for reference standards for every compound. montrose-env.commdpi.com The development of these and other novel methods, such as sensor-based approaches, is crucial for a more accurate risk assessment and for monitoring the environmental fate of persistent compounds like this compound. mdpi.comresearchgate.net
Environmental Research Perspectives on Perfluorinated Nonanesulfonyl Fluorides
Environmental Occurrence and Distribution
Direct data on the widespread environmental concentrations of nonadecafluorononanesulfonyl fluoride (B91410) are not extensively documented in publicly available research. However, the general principles governing the environmental behavior of long-chain perfluorinated compounds can provide insights into its likely distribution.
While specific quantitative data for nonadecafluorononanesulfonyl fluoride in various environmental matrices are limited, studies on other long-chain PFAS indicate that such compounds tend to partition to solid phases. Longer-chain perfluoroalkyl compounds exhibit enhanced sorption to sediments, soils, and particulate matter. nih.gov This behavior reduces their concentrations in the aqueous phase but can lead to their accumulation in solid environmental compartments, creating persistent reservoirs of contamination. nih.gov The strong carbon-fluorine bond contributes to their stability and resistance to degradation in these matrices.
The general distribution of fluoride, a component of this compound, is widespread in the environment, originating from both natural weathering of minerals and anthropogenic sources. wikipedia.orginchem.org However, the environmental behavior of the intact molecule is dictated by the properties of the entire perfluorinated chain and the sulfonyl fluoride functional group.
Table 1: General Distribution Trends of Long-Chain Perfluorinated Compounds in Environmental Compartments
| Environmental Compartment | Expected Relative Concentration of this compound | Rationale |
| Water | Low to Moderate | Reduced aqueous solubility and partitioning to solids. |
| Soil | Moderate to High | Strong sorption to organic matter and mineral surfaces. |
| Sediment | High | Accumulation due to sorption and deposition from the water column. |
This table is based on the general behavior of long-chain perfluorinated compounds and represents expected trends for this compound in the absence of specific data.
The presence of this compound in biota has not been widely reported. However, the characteristics of long-chain perfluorinated compounds suggest a potential for bioaccumulation. The hydrophobic and lipophobic nature of the perfluorinated chain influences its interaction with biological tissues. Generally, longer-chain PFAS have a higher potential to accumulate in organisms. smolecule.com
Transformation and Degradation Dynamics
The transformation and degradation of this compound are critical factors in determining its environmental persistence. Research indicates a high resistance to both biotic and abiotic degradation processes, with transformation primarily occurring under specific conditions.
The principal identified transformation product of this compound in aqueous environments is nonadecafluorononanesulfonic acid. nih.gov This transformation occurs through the hydrolysis of the sulfonyl fluoride group.
Table 2: Primary Transformation Product of this compound
| Precursor Compound | Transformation Process | Primary Transformation Product |
| This compound | Hydrolysis | Nonadecafluorononanesulfonic acid |
Abiotic Degradation: The primary abiotic transformation pathway for this compound in aquatic systems is the hydrolysis of the sulfonyl fluoride group. nih.gov This reaction involves the nucleophilic attack of water on the sulfur atom, leading to the cleavage of the sulfur-fluorine bond. nih.gov The rate of this hydrolysis is significantly influenced by pH.
Biotic Degradation: this compound demonstrates exceptional resistance to microbial degradation. smolecule.com The stability of the carbon-fluorine bonds that constitute the molecule's structure is a key reason for its recalcitrance to biotransformation under typical environmental conditions. smolecule.com While some microbial pathways have been identified for the defluorination of certain fluorinated chemicals, highly fluorinated compounds like this compound are not readily biodegraded. smolecule.com Studies on similar perfluorinated compounds have shown their high resistance to microbial degradation under both aerobic and anaerobic conditions.
pH: The pH of the surrounding medium is a critical factor influencing the abiotic transformation of this compound. The hydrolysis of the sulfonyl fluoride group to nonadecafluorononanesulfonic acid is significantly accelerated under basic conditions. nih.gov In acidic to neutral aqueous environments, the compound is more stable. The corrosion of materials containing fluoride, such as certain glasses, is also observed to be faster in low pH solutions. researchgate.net
Redox Conditions: Information on the direct influence of redox conditions on the transformation of this compound is limited. However, the general stability of perfluorinated compounds suggests a high resistance to both oxidation and reduction reactions under typical environmental redox potentials.
Table 3: Influence of Environmental Factors on the Transformation of this compound
| Environmental Factor | Influence on Transformation | Mechanism |
| pH | Increased hydrolysis rate under basic conditions. | Base-catalyzed nucleophilic attack on the sulfonyl fluoride group. |
| Redox Conditions | Likely to have minimal influence. | High stability of the perfluorinated alkyl chain. |
Long-Range Transport and Environmental Cycling
The environmental cycling of this compound is intrinsically linked to its physical and chemical properties. As a long-chain perfluorinated compound, it possesses characteristics that make it susceptible to long-range transport, allowing it to reach remote environments far from its original sources. epa.gov The process of long-range atmospheric transport involves a chemical becoming airborne, moving with air masses, and eventually being deposited back to the Earth's surface. ny.gov
Volatile precursor compounds to persistent perfluoroalkyl acids are known to contribute to global contamination through atmospheric transport. nih.gov While this compound itself has a relatively low vapor pressure, it can be adsorbed onto particulate matter and transported over long distances in the atmosphere. nus.edu.sg Furthermore, other more volatile precursor compounds can degrade in the atmosphere to form long-chain perfluoroalkyl substances. epa.gov
The ultimate environmental sinks for persistent fluorinated compounds like this compound are marine sediments and deep ocean waters. researchgate.net The cycling process involves atmospheric deposition into surface waters, followed by transport through ocean currents. Over time, these compounds are removed from the upper layers of the ocean and sequestered in the deep sea.
Global fate and transport models are essential tools for understanding and predicting the distribution of these persistent chemicals. nih.govramboll.com These models incorporate data on emissions, physicochemical properties, and environmental degradation rates to simulate the movement and accumulation of substances in various environmental compartments. For long-chain PFAS, these models have highlighted the importance of oceanic transport in their distribution to remote regions like the Arctic. nih.gov
Remediation and Sustainable Fluorine Management Research
The extreme persistence of fluorinated chemicals like this compound, owing to the strength of the carbon-fluorine bond, presents a significant challenge for remediation. nih.gov However, ongoing research is exploring several promising strategies to enhance their degradation. These methods can be broadly categorized into photochemical, biological, and mechanochemical approaches.
Photon-driven processes, including photolysis and photocatalysis, have shown effectiveness in degrading PFAS. researchgate.netnih.gov These methods utilize light energy to generate highly reactive species, such as hydroxyl radicals, that can break the C-F bonds. For instance, studies have demonstrated the successful photochemical degradation of perfluorooctanesulfonic acid (PFOS) using UV light in the presence of Fe(III)-loaded zeolites. ufz.de Similar principles could be applied to this compound, where the sulfonyl fluoride group might be a point of initial attack. A bimetallic photocatalyst of Fe2O3/Mn2O3 has also shown rapid degradation of PFOS and perfluorononanoic acid (PFNA). nih.govelsevierpure.com
Biological degradation, or biodegradation, of highly fluorinated compounds is generally slow to non-existent under natural conditions. researchgate.netrsc.org However, some microorganisms have shown the ability to transform certain polyfluorinated substances. nih.govnih.gov The strategy often involves metabolic activation at a non-fluorinated part of the molecule, which can then lead to the cleavage of C-F bonds. epa.gov While the fully fluorinated alkyl chain of this compound is highly resistant, research into specialized microbial consortia and enzymatic processes continues.
Interactive Data Table: Summary of Enhanced Degradation Strategies for Fluorinated Chemicals
| Degradation Strategy | Mechanism | Key Reactive Species | Potential Applicability to this compound |
|---|---|---|---|
| Photochemical Degradation | Use of UV light with catalysts to generate reactive radicals. | Hydroxyl radicals (•OH) | High, particularly for breaking down the perfluorinated chain. |
| Biological Degradation | Microbial or enzymatic breakdown of the compound. | Enzymes (e.g., dehalogenases) | Low for the perfluorinated chain, but potential for transformation of the sulfonyl fluoride headgroup. |
| Mechanochemical Destruction | Use of mechanical energy to induce chemical reactions. | Radicals generated through grinding with co-reagents. | High, as it has been shown to be effective for a wide range of PFAS. |
In the context of a circular economy, the fluorine content in PFAS waste is increasingly being viewed as a resource to be recovered and reused. This approach not only addresses the problem of persistent pollution but also mitigates the need for mining fluorspar, the primary source of fluorine, which is a depleting resource. nih.gov
A groundbreaking development in this area is the use of mechanochemistry to destroy PFAS while simultaneously recovering the fluorine in a usable form. nih.gov This process involves grinding PFAS-containing waste with potassium phosphate (B84403) salts in a ball mill. The mechanical energy induces a reaction that breaks the carbon-fluorine bonds, mineralizing the organic fluorine into potassium fluoride (KF) and other fluorinated salts. nih.govnih.gov These recovered fluoride salts can then be repurposed as reagents in the synthesis of other valuable fluorochemicals. nih.gov This method has been demonstrated to be effective for various classes of PFAS, including fluoropolymers. nih.gov
The concept of a circular fluorine economy is gaining traction, where waste from one industrial process becomes the feedstock for another. nih.gov Research is also exploring other methods for fluorine recovery from industrial wastewater, such as crystallization processes to precipitate fluoride salts like calcium fluoride or cryolite. nih.govresearchgate.net These recovered materials can then be reintegrated into industrial manufacturing processes.
The traditional method for producing perfluoroalkanesulfonyl fluorides, electrochemical fluorination (ECF), is an energy-intensive process that often results in a mixture of linear and branched isomers and various byproducts. nih.gov Recognizing the environmental and safety concerns associated with conventional fluorochemical manufacturing, there is a growing emphasis on developing greener and more sustainable synthesis routes.
Recent advancements in green chemistry offer promising alternatives. For instance, a novel method has been developed for the synthesis of sulfonyl fluorides that reacts thiols or disulfides with a combination of a green oxidant and potassium fluoride. researchgate.net This process is more environmentally friendly as it avoids the use of harsh reagents and produces non-toxic byproducts. researchgate.net
Another approach focuses on precision-controlled halogen exchange reactions. mdpi.com This method allows for the synthesis of specific sulfonyl fluorides with high purity and yield, minimizing waste generation. mdpi.com The development of such benign manufacturing processes is crucial for reducing the environmental footprint of the fluorochemical industry and preventing the release of hazardous substances into the environment. These innovative synthetic strategies align with the principles of green chemistry by prioritizing safety, efficiency, and the use of less hazardous materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
